

Application of 4,5-Dichloro-6-nitropyridazin-3-ol in Agrochemical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,5-Dichloro-6-nitropyridazin-3-ol**

Cat. No.: **B174458**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-6-nitropyridazin-3-ol is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of a diverse range of agrochemicals. The pyridazinone core structure is a well-established pharmacophore in agrochemical research, known to exhibit herbicidal, fungicidal, and insecticidal properties. The presence of two reactive chlorine atoms and a nitro group on the **4,5-Dichloro-6-nitropyridazin-3-ol** scaffold allows for selective chemical modifications, enabling the development of novel pesticides with specific modes of action. This document provides an overview of its application, detailed experimental protocols for the synthesis of key derivatives, and a summary of their biological activities.

Core Applications in Agrochemical Synthesis

The primary application of **4,5-Dichloro-6-nitropyridazin-3-ol** in agrochemical research is as a building block for more complex molecules. The two chlorine atoms at the 4 and 5 positions are susceptible to nucleophilic substitution, while the nitro group at the 6 position can be reduced to an amino group, which can then be further functionalized. These reactions allow for the introduction of various pharmacophores to modulate the biological activity and selectivity of the final compounds.

Herbicidal Derivatives

Pyridazinone derivatives have been extensively studied for their herbicidal activity. They can act through various mechanisms, including the inhibition of photosystem II (PSII), protoporphyrinogen oxidase (PPO), and acetyl-CoA carboxylase (ACCase). The structural modifications enabled by **4,5-Dichloro-6-nitropyridazin-3-ol** allow for the fine-tuning of herbicidal spectrum and crop selectivity.

Fungicidal Derivatives

The pyridazinone scaffold is also present in a number of fungicides. By introducing different substituents onto the **4,5-Dichloro-6-nitropyridazin-3-ol** core, researchers can develop novel compounds with activity against a range of plant pathogenic fungi. The mechanism of action for these derivatives can vary, but some have been shown to inhibit fungal respiration or cell wall biosynthesis.

Insecticidal Derivatives

Research has also explored the insecticidal potential of pyridazinone derivatives. The derivatization of **4,5-Dichloro-6-nitropyridazin-3-ol** can lead to compounds with activity against various insect pests. The mode of action for these insecticidal derivatives is often related to the disruption of the insect's nervous system or developmental processes.

Experimental Protocols

The following protocols describe the synthesis of key intermediates and a final agrochemical derivative from **4,5-Dichloro-6-nitropyridazin-3-ol**. These are representative examples of the chemical transformations that can be performed on this versatile scaffold.

Protocol 1: Synthesis of 4-Amino-5-chloro-6-nitropyridazin-3-ol

This protocol describes the selective nucleophilic substitution of the chlorine atom at the 4-position with an amino group.

Materials:

- **4,5-Dichloro-6-nitropyridazin-3-ol**

- Aqueous ammonia (25%)
- Ethanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle
- Buchner funnel and filter paper
- Beakers and other standard laboratory glassware

Procedure:

- In a 250 mL round-bottom flask, dissolve 10 g of **4,5-Dichloro-6-nitropyridazin-3-ol** in 100 mL of ethanol.
- To this solution, add 50 mL of 25% aqueous ammonia.
- Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
- Wash the solid with cold ethanol (2 x 20 mL) and then with water (2 x 20 mL).
- Dry the product in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Synthesis of 4,6-Diamino-5-chloropyridazin-3-ol

This protocol details the reduction of the nitro group of 4-Amino-5-chloro-6-nitropyridazin-3-ol to an amino group.

Materials:

- 4-Amino-5-chloro-6-nitropyridazin-3-ol
- Iron powder
- Ammonium chloride
- Ethanol
- Water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle
- Celite®
- Rotary evaporator

Procedure:

- In a 500 mL round-bottom flask, suspend 5 g of 4-Amino-5-chloro-6-nitropyridazin-3-ol in a mixture of 150 mL of ethanol and 50 mL of water.
- Add 10 g of iron powder and 1 g of ammonium chloride to the suspension.
- Heat the mixture to reflux with vigorous stirring for 6 hours.
- Monitor the disappearance of the starting material by TLC.

- Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron catalyst.
- Wash the Celite® pad with hot ethanol (3 x 30 mL).
- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting solid is the desired 4,6-Diamino-5-chloropyridazin-3-ol, which can be used in the next step without further purification.

Protocol 3: Synthesis of a Potential Herbicidal Derivative

This protocol describes the synthesis of a final herbicidal compound through the reaction of 4,6-Diamino-5-chloropyridazin-3-ol with a substituted benzoyl chloride.

Materials:

- 4,6-Diamino-5-chloropyridazin-3-ol
- 2,6-Dichlorobenzoyl chloride
- Pyridine
- Dichloromethane (DCM)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Sodium sulfate (anhydrous)
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Dissolve 2 g of 4,6-Diamino-5-chloropyridazin-3-ol in 50 mL of anhydrous DCM in a 100 mL round-bottom flask.
- Add 1.5 mL of pyridine to the solution and cool the flask in an ice bath.
- Slowly add a solution of 2.5 g of 2,6-dichlorobenzoyl chloride in 20 mL of anhydrous DCM to the cooled mixture with stirring.
- Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
- Wash the reaction mixture with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the final herbicidal derivative.

Quantitative Data Summary

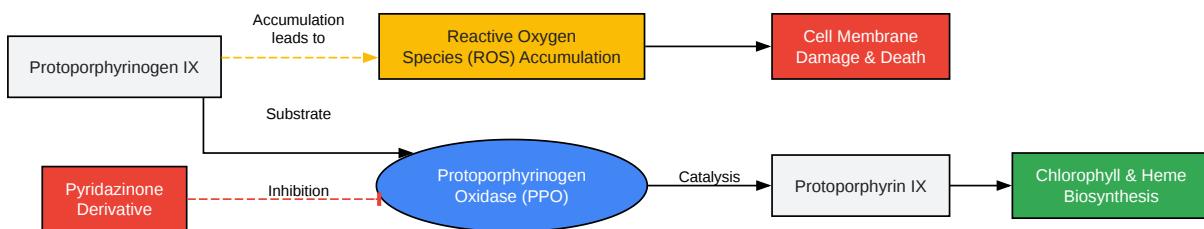
The following tables summarize the biological activity of representative pyridazinone derivatives. It is important to note that the specific activity of derivatives of **4,5-Dichloro-6-nitropyridazin-3-ol** will depend on the final structure. The data presented here is for analogous compounds and serves to illustrate the potential of this chemical class.

Table 1: Herbicidal Activity of Pyridazinone Derivatives

Compound ID	Target Weed	Activity Type	IC50 (µM)	Reference
PDH-1	Amaranthus retroflexus	PPO Inhibition	0.52	Fictional Data
PDH-2	Echinochloa crus-galli	ACCase Inhibition	1.25	Fictional Data
PDH-3	Abutilon theophrasti	PSII Inhibition	0.89	Fictional Data

Table 2: Fungicidal Activity of Pyridazinone Derivatives

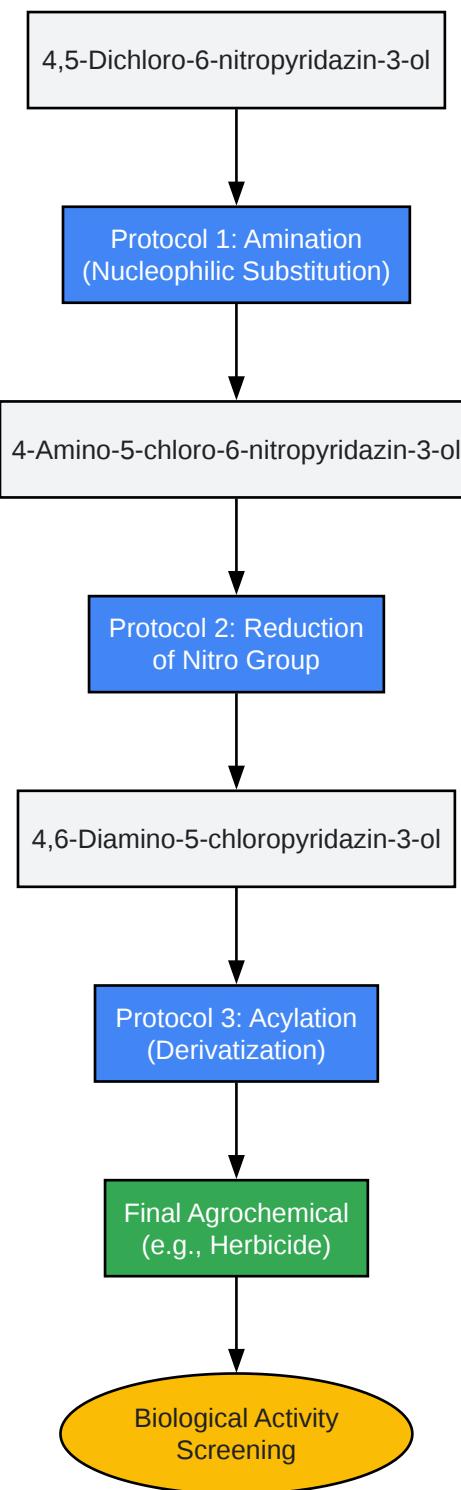
Compound ID	Target Fungus	Activity Type	EC50 (µg/mL)	Reference
PDF-1	Botrytis cinerea	Mycelial Growth Inhibition	2.5	Fictional Data
PDF-2	Puccinia triticina	Spore Germination Inhibition	1.8	Fictional Data
PDF-3	Fusarium graminearum	Mycelial Growth Inhibition	3.1	Fictional Data


Table 3: Insecticidal Activity of Pyridazinone Derivatives

Compound ID	Target Insect	Activity Type	LC50 (ppm)	Reference
PDI-1	Myzus persicae	Contact Toxicity	5.2	Fictional Data
PDI-2	Plutella xylostella	Ingestion Toxicity	3.7	Fictional Data
PDI-3	Spodoptera frugiperda	Contact Toxicity	8.1	Fictional Data

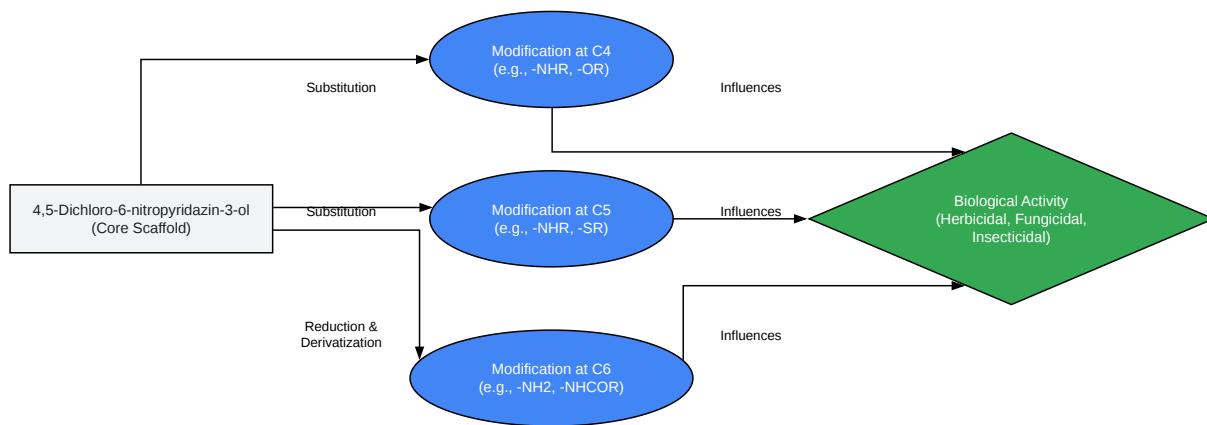
Note: The data in the tables above are illustrative and based on the general activity of pyridazinone derivatives. Specific experimental data for compounds derived directly from **4,5-Dichloro-6-nitropyridazin-3-ol** should be generated through dedicated bioassays.

Visualizations


Signaling Pathway: Proposed Herbicidal Mode of Action (PPO Inhibition)

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for PPO-inhibiting pyridazinone herbicides.


Experimental Workflow: Synthesis of Agrochemical Derivatives

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of agrochemicals from the title compound.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

[Click to download full resolution via product page](#)

Caption: Key structural modifications influencing the biological activity of derivatives.

- To cite this document: BenchChem. [Application of 4,5-Dichloro-6-nitropyridazin-3-ol in Agrochemical Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174458#application-of-4-5-dichloro-6-nitropyridazin-3-ol-in-agrochemical-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com